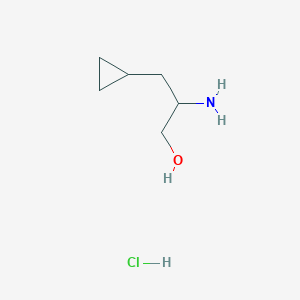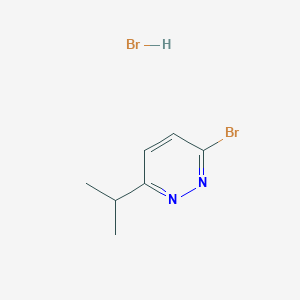
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H4F3N3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azidomethyl group and another by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene consists of a benzene ring with azidomethyl and trifluoromethyl substituents . The exact positions of these substituents on the benzene ring are not specified in the available resources.Applications De Recherche Scientifique
1. Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene, a compound structurally similar to the one you mentioned, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
- Methods of Application: This compound was used in conjunction with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
2. Application in Nonlinear Optical Chromophores
- Summary of Application: A series of novel chromophores based on the julolidinyl donor and the tricyanofuran (TCF) and CF3-tricyanofuran (CF3-Ph-TCF) acceptors have been synthesized and systematically investigated .
- Methods of Application: The 3,5-bis(trifluoromethyl)benzene derivative isolation group was introduced into the bridge in the chromophores .
- Results or Outcomes: These nonlinear optical chromophores showed good thermal stability .
3. Application in Organic Synthesis
- Summary of Application: Trifluorotoluene, a compound structurally similar to the one you mentioned, is used as a specialty solvent in organic synthesis .
- Methods of Application: Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
- Results or Outcomes: As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
4. Application in Pesticide Production
- Summary of Application: A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Methods of Application: It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Results or Outcomes: This process results in the production of the herbicide fluometuron .
5. Application in Fluorescence and Electroluminescence
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene, a compound structurally similar to the one you mentioned, has been used for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .
- Methods of Application: This compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
6. Application in Synthesis of Benzoic Acid
- Summary of Application: 1,3-Bis(trifluoromethyl)benzene, a compound structurally similar to the one you mentioned, undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
- Methods of Application: This is achieved through a lithiation reaction .
- Results or Outcomes: The result of this process is the production of 2,6-bis(trifluoromethyl)benzoic acid .
Propriétés
IUPAC Name |
1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-15-16-14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAVRMBCUIDUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



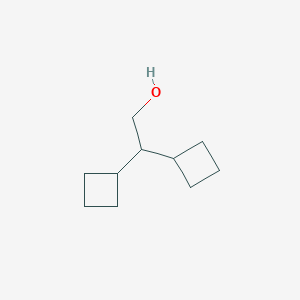
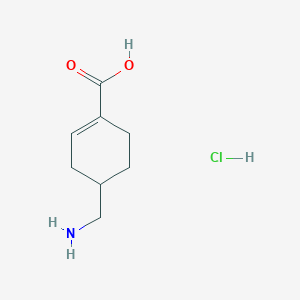
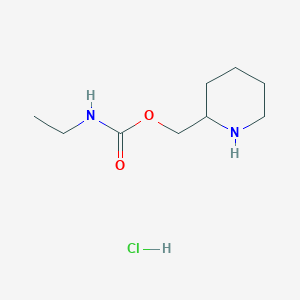
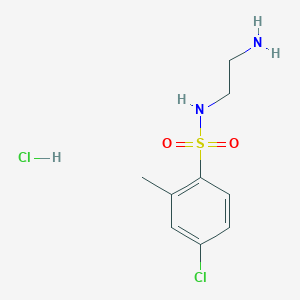
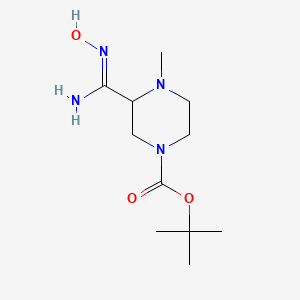
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)
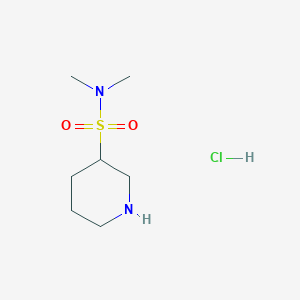
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)
![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
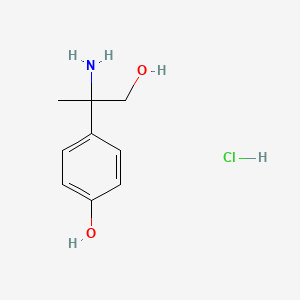
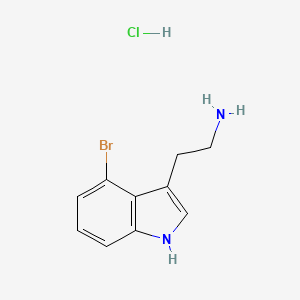
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
